molecular formula C11H19NO3 B1529018 Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1803594-40-2

Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B1529018
M. Wt: 213.27 g/mol
InChI Key: XKAQTGOFXOCTAO-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a chemical compound with the CAS Number: 1803594-40-2 . It has a molecular weight of 213.28 . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-5-11(4)8(7-12)14-11/h8H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.28 . It is in liquid form . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Piperidine Derivatives

A study by Moskalenko and Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, including tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process involved the intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles, yielding N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Enantiomerically Pure Synthesis

Maton et al. (2010) described an efficient scalable route to synthesize the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This synthesis marked significant improvements over original routes and was scaled up for kilogram production, demonstrating its potential for large-scale applications (Maton et al., 2010).

Scaffold for Substituted Piperidines

Harmsen et al. (2011) focused on the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a new scaffold for preparing substituted piperidines. This study highlighted the versatility of the compound in organic synthesis, particularly for generating novel piperidine variants (Harmsen et al., 2011).

Novel Compound Synthesis

Meyers et al. (2009) presented synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivations. This study showed the potential of the compound in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of Amino Acid Analogues

Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, involving the compound as an intermediate. This research underlines the importance of such compounds in the creation of amino acid analogues for biochemical studies (Hart & Rapoport, 1999).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-5-11(4)8(7-12)14-11/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAQTGOFXOCTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC1O2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

CAS RN

1803594-40-2
Record name tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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